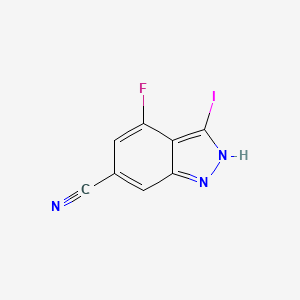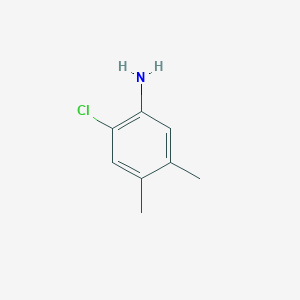![molecular formula C13H20N2O B1464889 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol CAS No. 1251315-27-1](/img/structure/B1464889.png)
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol
Übersicht
Beschreibung
“2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wirkmechanismus
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions .
Biochemical Pathways
Given its potential target, it might influence pathways related to cell cycle regulation and dna repair
Result of Action
Based on its potential target, it might influence cell cycle progression, dna repair mechanisms, and cell survival
Vorteile Und Einschränkungen Für Laborexperimente
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenolthylpiperidine is a useful reagent for a variety of laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in the laboratory. Additionally, it is relatively inexpensive and readily available. However, it is not very soluble in some organic solvents, such as benzene and toluene, which can limit its use in some experiments.
Zukünftige Richtungen
In the future, 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenolthylpiperidine could be used in the development of new drugs and other compounds. It could also be used in the synthesis of new polymers and other materials. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Finally, new methods of synthesis and purification could be developed to make the compound more accessible and cost-effective.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Diese Verbindung mit ihrem Piperidin-Grundgerüst ist ein wertvoller synthetischer Baustein in der Arzneimittelentwicklung. Piperidinderivate sind in über zwanzig Klassen von Arzneimitteln vorhanden . Die an den Piperidinring gebundene Aminomethylgruppe kann als Linker oder als funktionelle Gruppe dienen, die mit biologischen Zielstrukturen interagiert. Diese strukturelle Besonderheit kann zur Entwicklung von Medikamenten mit verbesserten pharmakokinetischen Eigenschaften oder neuartigen Wirkmechanismen genutzt werden.
Modulation der biologischen Aktivität
Das Vorhandensein der Aminomethylgruppe in der Piperidinstruktur kann die biologische Aktivität der Verbindung beeinflussen. So hat sich beispielsweise gezeigt, dass Modifikationen am Piperidinring, wie z. B. die Addition einer Aminomethylgruppe, die Zytotoxizität der Derivate beeinflussen . Dies deutet auf mögliche Anwendungen bei der Entwicklung von therapeutischen Wirkstoffen mit gezielten zytotoxischen Wirkungen zur Krebsbehandlung hin.
Pharmakologische Anwendungen
Piperidinderivate, einschließlich derer mit Aminomethylgruppen, wurden umfassend auf ihre pharmakologischen Anwendungen untersucht. Sie sind dafür bekannt, eine breite Palette von Aktivitäten aufzuweisen, darunter blutdrucksenkende, antidiabetische, antivirale und ZNS-stimulierende Wirkungen . Diese Verbindung könnte auf ähnliche pharmakologische Wirkungen untersucht werden und zur Entwicklung neuer Medikamente beitragen.
Hemmung der Serin/Threonin-Proteinkinase
Die Verbindung hat potenzielle Anwendungen bei der Hemmung der Serin/Threonin-Proteinkinase Chk1, die eine Rolle bei der Zellzykluskontrolle spielt . Dies könnte besonders in der Krebsforschung von Bedeutung sein, da die Modulation der Kinaseaktivität eine gängige Strategie zur Kontrolle des Tumorwachstums ist.
Entwicklung von Machine-Learning-Modellen
Die strukturelle Komplexität und die biologische Relevanz dieser Verbindung machen sie zu einem interessanten Kandidaten für den Aufbau, die Training und die Validierung von prädiktiven Machine-Learning-Modellen. Diese Modelle können das Verhalten der Verbindung in biologischen Systemen vorhersagen und so zur Entdeckung neuer Medikamente beitragen .
Chemische Synthese und Funktionalisierung
Die Struktur der Verbindung ermöglicht eine Eintopf-Funktionalisierung, was in der Synthesechemie von Vorteil ist. Dies kann zu einer effizienten Synthese verschiedener biologisch aktiver Piperidinderivate führen, die weiter auf ihr therapeutisches Potenzial untersucht werden können .
Eigenschaften
IUPAC Name |
2-[[3-(aminomethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-8-11-4-3-7-15(9-11)10-12-5-1-2-6-13(12)16/h1-2,5-6,11,16H,3-4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMNGNPNTAKLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)



